molecular formula C40H77NO4 B13788871 [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate CAS No. 20103-35-9

[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate

Cat. No.: B13788871
CAS No.: 20103-35-9
M. Wt: 636.0 g/mol
InChI Key: DWWUGXOZBYVGJN-UHFFFAOYSA-N
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Description

[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate is an organic compound characterized by a long hydrocarbon chain and an oxazoline ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate typically involves the reaction of heptadecanol with stearic acid in the presence of a catalyst. The reaction proceeds through esterification, forming the stearate ester. The oxazoline ring is introduced through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and cyclization processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced forms of the oxazoline ring, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chain and oxazoline ring are of interest for developing new pharmaceuticals and bioactive agents .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research focuses on its ability to interact with biological targets and pathways, offering possibilities for new drug development .

Industry

Industrially, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique properties enhance the performance of these products in various applications .

Mechanism of Action

The mechanism of action of [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate involves its interaction with specific molecular targets. The oxazoline ring and hydrocarbon chain enable the compound to bind to proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate stands out due to its specific hydrocarbon chain length and the presence of the oxazoline ring. These features confer unique chemical and physical properties, making it particularly valuable in specialized applications.

Properties

CAS No.

20103-35-9

Molecular Formula

C40H77NO4

Molecular Weight

636.0 g/mol

IUPAC Name

[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl octadecanoate

InChI

InChI=1S/C40H77NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-41-40(35-42,36-44-38)37-45-39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-37H2,1-2H3

InChI Key

DWWUGXOZBYVGJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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